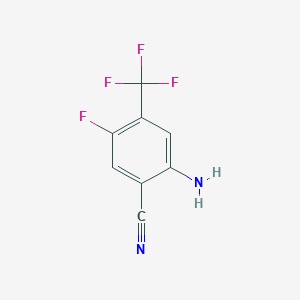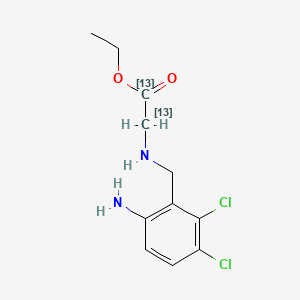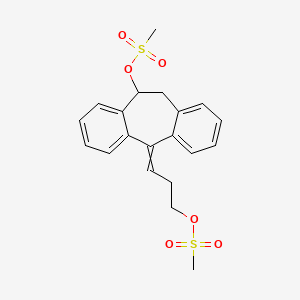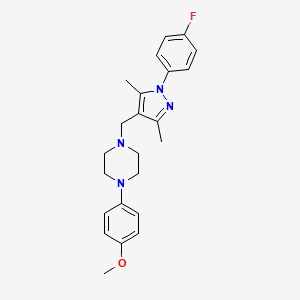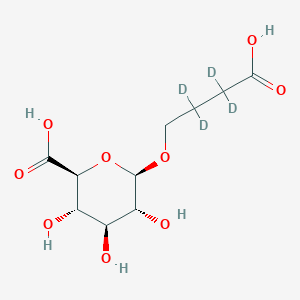
gamma-Hydroxybutyric Acid-d4 Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Hydroxybutyric Acid-d4 Glucuronide is a deuterated analogue of gamma-Hydroxybutyric Acid Glucuronide, which is a metabolite of gamma-Hydroxybutyric Acid. Gamma-Hydroxybutyric Acid is a central nervous system depressant that is used both medically and illicitly. The glucuronide form is of interest in clinical and forensic toxicology due to its potential as a biomarker for gamma-Hydroxybutyric Acid intoxication .
Métodos De Preparación
Gamma-Hydroxybutyric Acid-d4 Glucuronide can be synthesized using a Koenigs–Knorr glucuronidation approach. This method involves the reaction of gamma-Hydroxybutyric Acid with a glucuronide donor in the presence of a catalyst. The reaction conditions typically include an acidic or basic environment to facilitate the glucuronidation process
Análisis De Reacciones Químicas
Gamma-Hydroxybutyric Acid-d4 Glucuronide undergoes various chemical reactions, including hydrolysis and oxidation. Under acidic or alkaline conditions, the compound can be hydrolyzed to release gamma-Hydroxybutyric Acid . Common reagents used in these reactions include hydrochloric acid and sodium hydroxide. The major products formed from these reactions are gamma-Hydroxybutyric Acid and its corresponding glucuronide .
Aplicaciones Científicas De Investigación
Gamma-Hydroxybutyric Acid-d4 Glucuronide is primarily used in scientific research to study the metabolism and detection of gamma-Hydroxybutyric Acid. It is used as an internal standard in liquid chromatography and mass spectrometry to improve the accuracy of gamma-Hydroxybutyric Acid detection in biological samples . This compound is also used in pharmacokinetic studies to understand the distribution and elimination of gamma-Hydroxybutyric Acid in the body .
Mecanismo De Acción
The mechanism of action of gamma-Hydroxybutyric Acid-d4 Glucuronide is similar to that of gamma-Hydroxybutyric Acid. Gamma-Hydroxybutyric Acid acts on the central nervous system by binding to gamma-Hydroxybutyric Acid receptors and gamma-aminobutyric acid B receptors. At low concentrations, it stimulates dopamine release, while at higher concentrations, it inhibits dopamine release . The glucuronide form is primarily involved in the detoxification and elimination of gamma-Hydroxybutyric Acid from the body .
Comparación Con Compuestos Similares
Gamma-Hydroxybutyric Acid-d4 Glucuronide is unique due to its deuterated nature, which makes it a valuable internal standard in analytical chemistry. Similar compounds include gamma-Hydroxybutyric Acid, gamma-Hydroxybutyric Acid Glucuronide, and other glucuronide conjugates of small molecules . These compounds share similar metabolic pathways but differ in their chemical structures and applications.
Propiedades
Fórmula molecular |
C10H16O9 |
|---|---|
Peso molecular |
284.25 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-(3-carboxy-2,2,3,3-tetradeuteriopropoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O9/c11-4(12)2-1-3-18-10-7(15)5(13)6(14)8(19-10)9(16)17/h5-8,10,13-15H,1-3H2,(H,11,12)(H,16,17)/t5-,6-,7+,8-,10+/m0/s1/i1D2,2D2 |
Clave InChI |
XHBNGIHZUGLAMW-GDPFRVPNSA-N |
SMILES isomérico |
[2H]C([2H])(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C([2H])([2H])C(=O)O |
SMILES canónico |
C(CC(=O)O)COC1C(C(C(C(O1)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


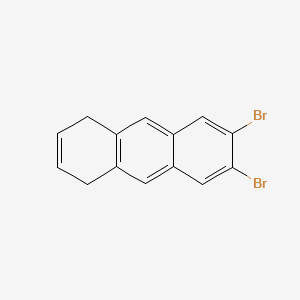
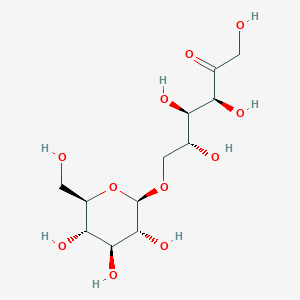
![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
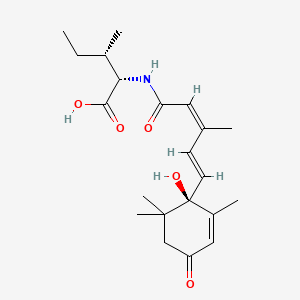
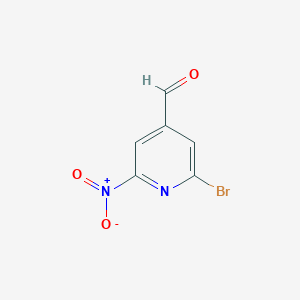
![11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B15294842.png)
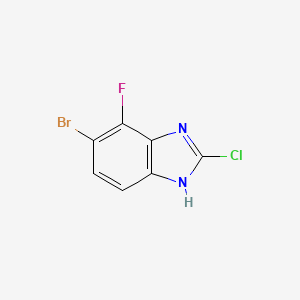
![2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine](/img/structure/B15294859.png)
